RSV604 racemate

Beschreibung

Eigenschaften

IUPAC Name |

1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

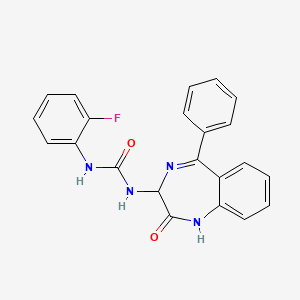

InChI=1S/C22H17FN4O2/c23-16-11-5-7-13-18(16)25-22(29)27-20-21(28)24-17-12-6-4-10-15(17)19(26-20)14-8-2-1-3-9-14/h1-13,20H,(H,24,28)(H2,25,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPVBMVUENFFLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(C(=O)NC3=CC=CC=C32)NC(=O)NC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Discovery and Development of the Antiviral Compound RSV604

This technical guide provides an in-depth overview of the discovery and development of RSV604, a novel inhibitor of the respiratory syncytial virus (RSV). The narrative begins with the identification of a promising racemic mixture and progresses to the characterization and clinical evaluation of the active enantiomer, RSV604. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to RSV and the Need for Novel Antivirals

Human respiratory syncytial virus (RSV) is a leading cause of lower respiratory tract infections, such as bronchiolitis and pneumonia, particularly in infants and young children.[1] It is responsible for up to 125,000 hospitalizations annually in the United States alone.[1] Despite its significant impact on global health, no effective vaccine or broadly applicable antiviral treatment is currently available.[1][2] This unmet medical need has driven the search for new therapeutic agents against RSV.

The Initial Discovery: From High-Throughput Screening to a Racemic Lead

The journey to RSV604 began with a high-throughput screening of approximately 20,000 compounds from the Arrow Therapeutics corporate collection.[1] The initial screen utilized a cell-based XTT assay to identify compounds that could inhibit RSV-induced cell death.[1] This effort led to the discovery of several compound classes with good therapeutic ratios (>50).[1]

From these, a lead compound, designated A-33903, was selected for further investigation.[1] A-33903 was a racemic mixture belonging to the benzodiazepine class.[1] It demonstrated moderate activity against four laboratory strains of RSV and showed no toxicity in XTT assays at concentrations up to 50 μM.[1] Notably, it was found to be approximately 2.5 times more active than ribavirin in a cell-based ELISA.[1]

Further investigation into the racemic nature of A-33903 revealed that the antiviral activity was predominantly associated with the S-enantiomer.[1] This pivotal finding shifted the focus of subsequent development efforts towards the isolated S-enantiomer, which ultimately led to the identification of the clinical candidate, RSV604.[1]

Development and Optimization of the Lead Compound

Following the identification of the active S-enantiomer, over 650 analogs were synthesized in a continuous and iterative process of chemical optimization, biological profiling, and molecular modeling.[1] This extensive effort culminated in the development of RSV604, a novel benzodiazepine with potent submicromolar anti-RSV activity.[1][2]

Quantitative Analysis of Antiviral Activity

The antiviral potency of RSV604 has been extensively characterized in various in vitro assays. The compound exhibits consistent activity against a wide range of RSV strains, including both A and B subtypes and numerous clinical isolates.

| Compound | Assay Type | Target/Strain | EC50 (μM) | Reference |

| A-33903 (racemate) | Cell ELISA | 4 laboratory strains | ~2.5x more active than ribavirin | [1] |

| RSV604 | Plaque Reduction | 4 laboratory strains (RSS, Long, A2, B) | 0.5 - 0.9 | [3] |

| RSV604 | Plaque Reduction | 40 clinical isolates (A and B subtypes) | 0.8 ± 0.2 (average) | [1][3] |

| RSV604 | XTT Assay (HEp-2 cells) | RSV-induced cell death | 0.86 | [3] |

| RSV604 | Cell ELISA (HEp-2 cells) | Viral antigen synthesis | 1.7 | [3] |

| RSV604 | Human Airway Epithelial (HAE) cells | RSV infection | Dose-dependent inhibition (1-20 μM) | [3] |

| Binding Affinity | ||||

| Compound | Target | Method | Kd (μM) | Reference |

| RSV604 | Nucleocapsid (N) protein | In vitro binding studies | 1.6 | [3] |

Mechanism of Action: A Novel Target

A key aspect of RSV604's profile is its novel mechanism of action. Resistance studies were instrumental in elucidating its molecular target. Sequencing of viruses that developed resistance to RSV604 revealed mutations in the gene encoding the nucleocapsid (N) protein.[1][2] The N protein is a highly conserved and essential structural component of the virus, responsible for encapsidating the viral RNA genome to form the ribonucleoprotein (RNP) complex, which serves as the template for viral RNA synthesis.[2][4]

Further mechanistic studies demonstrated that RSV604 has a dual mode of action:

-

Inhibition of Viral RNA Synthesis : RSV604 was shown to block viral RNA synthesis in infected cells.[5][6]

-

Reduction of Virion Infectivity : The compound also reduces the infectivity of the virus particles that are released from infected cells.[5][6]

Interestingly, the ability of RSV604 to inhibit viral RNA synthesis was found to be cell-line dependent, which may explain some of the variability in its potency observed in different experimental systems.[5][6] However, its effect on reducing virus infectivity appears to be independent of the cell type.[5] In vitro studies confirmed the direct binding of RSV604 to the RSV N protein.[5][6][7]

Caption: Mechanism of action of RSV604 targeting the RSV N protein.

Experimental Protocols

-

XTT Assay (Cell Viability):

-

HEp-2 cells are seeded in 96-well plates.

-

Cells are infected with RSV in the presence of varying concentrations of the test compound.

-

After a 6-day incubation period, the supernatant is removed.

-

XTT reagent is added to the cells and incubated to allow for color development.

-

The absorbance is read at 450 nm to determine the extent of cell death inhibition.

-

The EC50 is calculated as the concentration of the compound that results in a 50% reduction in virus-induced cell death.[1]

-

-

Plaque Reduction Assay:

-

Confluent monolayers of HEp-2 cells in 6-well plates are infected with RSV.

-

After a 2-hour adsorption period, the virus inoculum is removed.

-

Cells are overlaid with a medium containing 0.75% methylcellulose and varying concentrations of the test compound.

-

Plates are incubated for 5 days.

-

The overlay is removed, and the cells are fixed and stained (e.g., with crystal violet).

-

Plaques are counted, and the EC50 is determined as the compound concentration that reduces the number of plaques by 50% compared to the untreated control.[1]

-

-

Cell-Based ELISA:

-

HEp-2 cells are seeded in 96-well plates and infected with RSV in the presence of the test compound.

-

After a 3-day incubation, the cells are fixed.

-

Viral antigen is detected using a specific primary antibody against an RSV protein, followed by a horseradish peroxidase-conjugated secondary antibody.

-

A substrate is added to produce a colorimetric signal, which is quantified by measuring absorbance.

-

The EC50 is the concentration that reduces the viral antigen signal by 50%.[3]

-

-

HEp-2 cells are infected with RSV at a low multiplicity of infection (MOI).

-

The virus is cultured in the presence of a sub-optimal concentration of RSV604.

-

The supernatant from cultures showing viral cytopathic effect (CPE) is passaged onto fresh cells with increasing concentrations of the compound.

-

This process is repeated until a virus population capable of replicating in the presence of high concentrations of RSV604 is selected.

-

Viral RNA is extracted from the resistant virus, and the genes encoding potential target proteins (e.g., the N gene) are sequenced to identify mutations.[1]

Caption: The discovery and development workflow of RSV604.

Clinical Development and Outlook

RSV604 advanced into Phase II clinical trials to evaluate its efficacy in treating RSV infections.[1][8] In a Phase IIa trial involving stem cell transplant patients with RSV infection, RSV604 demonstrated a reduction in viral load and symptoms in a subset of patients where plasma exposure levels reached the 90% effective concentration (EC90).[5] However, the compound was later discontinued due to suboptimal potency and challenges in achieving sufficient drug exposure in clinical settings.[9]

Despite its discontinuation, the discovery and development of RSV604 represent a significant step forward in the field of RSV therapeutics. It was the first in a new class of RSV inhibitors targeting the N protein, validating this protein as a druggable target.[1][2] The insights gained from the RSV604 program have paved the way for the development of next-generation N-protein inhibitors with improved potency and pharmacokinetic profiles.

References

- 1. RSV604, a Novel Inhibitor of Respiratory Syncytial Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of a Novel Respiratory Syncytial Virus Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Mechanism of action for respiratory syncytial virus inhibitor RSV604 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of Action for Respiratory Syncytial Virus Inhibitor RSV604 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

RSV604 Racemate: A Deep Dive into its Mechanism of Action Against Respiratory Syncytial Virus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of RSV604, a novel benzodiazepine inhibitor of Respiratory Syncytial Virus (RSV). RSV604 targets the viral nucleocapsid (N) protein, a highly conserved and essential component of the viral replication machinery.[1][2] This document collates key findings on its antiviral activity, molecular interactions, and the nuances of its inhibitory effects, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Core Mechanism of Action: Targeting the RSV Nucleocapsid Protein

RSV604 exhibits submicromolar activity against a broad range of clinical isolates of both RSV A and B subtypes.[1][2] Its primary molecular target is the viral nucleocapsid (N) protein, which plays a crucial role in encapsidating the viral RNA genome to form the ribonucleoprotein (RNP) complex, a prerequisite for viral replication and transcription.[1][3][4][5][6] The identification of the N protein as the target was confirmed through the sequencing of RSV mutants resistant to RSV604, which revealed mutations within the N protein gene.[1][2]

In vitro studies have demonstrated the direct binding of RSV604 to the N protein.[3][4][5][6] Interestingly, the binding affinity of RSV604 to the N protein was not diminished by the presence of mutations that confer resistance to the compound.[3][4][5][6] This suggests a complex interaction that is not solely dependent on the amino acid residues altered in the resistant mutants.

The inhibitory action of RSV604 is multifaceted, particularly in HeLa cells, where it has been shown to have two distinct effects:

-

Inhibition of RSV RNA Synthesis: RSV604 suppresses the synthesis of viral RNA within infected cells.[3][4][5][6]

-

Reduction of Viral Infectivity: The compound also diminishes the infectivity of the progeny virus particles released from the host cell.[3][4][5][6]

However, the potency of RSV604 is cell-type dependent. For instance, it shows minimal activity in BHK-21 cells, a phenomenon not attributed to differences in compound penetration or stability.[6][7] Furthermore, RSV604 did not inhibit viral RNA synthesis in RSV subgenomic replicon systems or in cell-free RNP assays.[3][4][5][6] This indicates that RSV604 likely acts at a stage preceding the formation of the active viral replication complex.[3][4][5][6]

Quantitative Antiviral Activity of RSV604

The antiviral potency of RSV604 has been quantified across various assays and RSV strains. The following tables summarize the key quantitative data.

| Assay Type | Virus Strain(s) | Cell Line | EC50 (µM) | Reference |

| Plaque Reduction Assay | RSS, Long, A2, B | HEp-2 | 0.5 - 0.9 | [8] |

| Plaque Reduction Assay | 40 Clinical Isolates (A & B) | - | Average: 0.8 (Range: Not specified) | [8][9] |

| Cell ELISA | Not specified | HEp-2 | 0.5 - 0.9 | [1] |

| Cell Death Inhibition | RSV-infected | HEp-2 | 0.86 | [8] |

| Viral Antigen Synthesis | RSV-infected | HEp-2 | 1.7 | [8] |

| RSV Infection | RSV A2 | HeLa, HEp-2 | ~2 | [6][7] |

| RSV Infection | RSV A2 | BHK-21 | Minimal activity | [6][7] |

| Binding Affinity | Target | Method | Kd (µM) | Reference |

| RSV604 | Nucleocapsid (N) Protein | SPR | 1.6 | [6][8] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of RSV604.

Plaque Reduction Assay

This assay is a standard method for quantifying the inhibition of viral replication.

-

Cell Seeding: HEp-2 cells are seeded in 6-well plates and grown to confluence.

-

Virus Infection: The cell monolayers are infected with a dilution of RSV calculated to produce approximately 100 plaques per well.

-

Compound Addition: The virus inoculum is removed after a 2-hour adsorption period, and the cells are overlaid with medium containing 0.75% methylcellulose and varying concentrations of RSV604 or a vehicle control (DMSO).

-

Incubation: The plates are incubated for 4-5 days at 37°C in a 5% CO2 atmosphere to allow for plaque formation.

-

Plaque Visualization and Counting: The methylcellulose overlay is removed, and the cells are fixed and stained with a solution such as 0.1% crystal violet in 20% ethanol. The plaques are then counted, and the EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the vehicle control.

Cell-Based ELISA for Viral Antigen Synthesis

This assay measures the level of viral protein expression within infected cells.

-

Cell Seeding and Infection: HEp-2 cells are seeded in 96-well plates and infected with RSV.

-

Compound Treatment: Following viral adsorption, the inoculum is replaced with a medium containing serial dilutions of RSV604.

-

Incubation: The plates are incubated for 3 days.

-

Cell Fixation and Permeabilization: The cells are fixed with a suitable fixative (e.g., methanol) and permeabilized to allow antibody access to intracellular antigens.

-

Immunodetection: The plates are incubated with a primary antibody specific for an RSV antigen (e.g., anti-RSV F protein monoclonal antibody), followed by a secondary antibody conjugated to an enzyme such as horseradish peroxidase (HRP).

-

Signal Development and Measurement: A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader. The EC50 is determined as the compound concentration that reduces the viral antigen signal by 50%.

Quantitative Real-Time PCR (qRT-PCR) for Viral RNA Synthesis

This method quantifies the amount of viral RNA within infected cells.

-

Cell Culture and Infection: HeLa cells are infected with RSV at a specified multiplicity of infection (MOI).

-

Compound Treatment: Cells are treated with RSV604 at a concentration equivalent to its EC90.

-

RNA Extraction: At various time points post-infection, total RNA is extracted from the cells using a commercial RNA isolation kit.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and primers specific for the RSV genome.

-

Real-Time PCR: The cDNA is then used as a template for real-time PCR with primers and a probe specific for a target region of the RSV genome. The amplification of the target is monitored in real-time.

-

Data Analysis: The amount of viral RNA is quantified relative to a housekeeping gene and compared between RSV604-treated and untreated cells.

Visualizing the Mechanism and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of RSV604 and a typical experimental workflow for its evaluation.

References

- 1. RSV604, a Novel Inhibitor of Respiratory Syncytial Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. mdpi.com [mdpi.com]

- 4. Mechanism of action for respiratory syncytial virus inhibitor RSV604 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

The Profile of RSV604 Racemate: A Deep Dive into its Biochemical and Virological Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical and virological profile of the respiratory syncytial virus (RSV) inhibitor, RSV604, with a specific focus on its racemic form. RSV604 is a novel benzodiazepine compound that has demonstrated potent activity against both RSV A and B subtypes by targeting the viral nucleocapsid (N) protein, a critical component of the viral replication machinery.[1][2] This document details the compound's mechanism of action, in vitro efficacy, resistance profile, and the experimental methodologies used for its characterization.

Biochemical Profile

RSV604 belongs to a series of 1,4-benzodiazepine derivatives. The initial lead compound, A-33903, was a racemic mixture that exhibited moderate activity against several laboratory strains of RSV.[1][3] Subsequent separation of the enantiomers revealed that the antiviral activity was predominantly associated with the (S)-enantiomer, which was named RSV604.[1][3] The (R)-enantiomers were consistently less active against RSV.

The systematic IUPAC name for the active (S)-enantiomer is (S)-1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][4]diazepin-3-yl)-urea. It is a white powder that is stable at room temperature and has a melting point of 243 to 245°C with decomposition.[3] While detailed quantitative data for the racemate is limited in published literature due to the superior activity of the (S)-enantiomer, it is understood that the racemate displays less potency than the isolated (S)-isomer.[5]

Virological Profile

In Vitro Antiviral Activity

The antiviral potency of the (S)-enantiomer, RSV604, has been evaluated against laboratory strains and a wide range of clinical isolates of both RSV A and B subtypes. The compound consistently demonstrates submicromolar activity.

| Assay Type | RSV Strain(s) | Cell Line | EC50 (µM) | Reference |

| Plaque Reduction Assay | RSS, Long, A2, B | HEp-2 | 0.5 - 0.9 | [6] |

| Plaque Reduction Assay | 40 Clinical Isolates (A & B) | HEp-2 | 0.8 ± 0.2 | [1][3] |

| XTT Assay (Inhibition of cell death) | Not specified | HEp-2 | 0.86 | [6] |

| Cell ELISA (Reduction of viral antigen) | Not specified | HEp-2 | 1.7 | [6] |

Table 1: In Vitro Antiviral Activity of RSV604 (S-enantiomer)

The precursor racemate, A-33903, showed moderate activity against four laboratory strains of RSV, and no toxicity was observed in XTT assays at concentrations up to 50 µM.[1] It was found to be approximately 2.5 times more active than ribavirin in a cell ELISA.[1]

Mechanism of Action

RSV604 targets the highly conserved viral nucleocapsid (N) protein, which is essential for RSV replication.[1][2][7] The N protein encapsidates the viral RNA genome, forming a ribonucleoprotein (RNP) complex that serves as the template for the viral RNA-dependent RNA polymerase (RdRp), which consists of the large polymerase protein (L) and the phosphoprotein (P).[8][9][10]

Studies have shown that RSV604 has a dual mechanism of action, inhibiting both viral RNA synthesis and the infectivity of the released virus particles.[7][11] The compound is effective when added post-infection, indicating that it acts at a stage after viral entry.[1] By binding to the N protein, RSV604 is thought to interfere with the formation or function of the RNP complex, thereby disrupting viral replication and transcription.[7][12]

Caption: RSV Replication Cycle and the inhibitory action of RSV604 on the N protein.

Resistance Profile

RSV mutants with reduced susceptibility to RSV604 have been generated in vitro through serial passage in the presence of the compound. Sequencing of these resistant viruses revealed mutations in the gene encoding the N protein.[1] This provides strong evidence that the N protein is the direct target of RSV604.[1] The low rate of in vitro resistance development suggests a higher barrier to resistance compared to some other classes of RSV inhibitors.[1][2]

| Compound | Resistant Mutant Amino Acid Substitution in N Protein | Fold Increase in EC50 | Reference |

| RSV604 | N105D, I129L, L139I (single mutants) | 5 - 7 | [1] |

| RSV604 | I129L with L139I (double mutant) | >20 | [1] |

Table 2: RSV604 Resistance Profile

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the virological profile of RSV604.

Plaque Reduction Assay

This assay is a gold standard for quantifying infectious virus and assessing the efficacy of antiviral compounds.

Caption: Workflow for a typical Plaque Reduction Assay.

Cell-Based ELISA for Viral Antigen

This immunoassay quantifies the amount of viral antigen produced in infected cells, providing another measure of antiviral activity.

-

Cell Seeding and Infection: Seed HEp-2 cells in 96-well plates and infect with RSV.

-

Compound Treatment: Add serial dilutions of RSV604 to the infected cells.

-

Incubation: Incubate the plates for a defined period to allow for viral replication.

-

Cell Fixation: Fix the cells with a suitable fixative (e.g., methanol/acetone).

-

Primary Antibody: Add a primary antibody specific for an RSV protein (e.g., anti-F or anti-N).

-

Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB).

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the percent inhibition of viral antigen synthesis and determine the EC50 value.

XTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells and is used to assess both the cytotoxicity of the compound and its ability to protect cells from virus-induced death.

-

Cell Seeding: Seed HEp-2 cells in 96-well plates.

-

Infection and Treatment: Infect cells with RSV and/or treat with serial dilutions of RSV604. Include uninfected and untreated controls.

-

Incubation: Incubate the plates for a period sufficient to observe a cytopathic effect.

-

XTT Reagent Addition: Add the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent, which is converted to a colored formazan product by metabolically active cells.

-

Incubation with Reagent: Incubate for 2-4 hours.

-

Absorbance Reading: Measure the absorbance of the formazan product.

-

Data Analysis: Calculate cell viability and determine the CC50 (50% cytotoxic concentration) and the EC50 for inhibition of virus-induced cell death.

Generation of Resistant Mutants

This process involves selectively growing the virus in the presence of the antiviral compound to identify mutations that confer resistance.

Caption: Workflow for the in vitro generation of RSV resistant mutants.

Conclusion

The RSV604 racemate, and more specifically its (S)-enantiomer, represents a significant class of RSV inhibitors that target the viral nucleocapsid protein. This mechanism of action, distinct from fusion inhibitors, offers a promising avenue for the development of effective RSV therapeutics. The submicromolar potency against a wide range of clinical isolates and a relatively high barrier to resistance underscore the potential of N protein inhibitors. Further research focusing on the precise molecular interactions between RSV604 and the N protein could facilitate the design of even more potent and specific second-generation inhibitors for the treatment of RSV infections.

References

- 1. RSV604, a Novel Inhibitor of Respiratory Syncytial Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RSV604, a novel inhibitor of respiratory syncytial virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. This compound|cas 676128-62-4 [dcchemicals.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Mechanism of Action for Respiratory Syncytial Virus Inhibitor RSV604 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Biochemistry of the Respiratory Syncytial Virus L Protein Embedding RNA Polymerase and Capping Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Mechanism of action for respiratory syncytial virus inhibitor RSV604 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What are RSV N-protein inhibitors and how do they work? [synapse.patsnap.com]

RSV604 Racemate: A Novel Benzodiazepine Inhibitor of Respiratory Syncytial Virus

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Respiratory Syncytial Virus (RSV) remains a significant global health burden, particularly for infants, young children, and immunocompromised individuals. The lack of a universally effective vaccine and the limitations of current therapeutic options underscore the urgent need for novel antiviral agents. This technical guide provides a comprehensive overview of RSV604, a novel benzodiazepine derivative that has demonstrated potent inhibitory activity against RSV. RSV604 targets the viral nucleocapsid (N) protein, a highly conserved and essential component of the viral replication machinery, presenting a promising mechanism of action with a high barrier to resistance. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes the relevant biological pathways and experimental workflows.

Introduction to RSV604

RSV604 is a racemate of a benzodiazepine compound that has emerged from high-throughput screening as a potent inhibitor of RSV replication.[1][2][3] It exhibits submicromolar activity against a wide range of clinical isolates of both RSV A and B subtypes.[1][2][3] The antiviral activity of the initial racemic mixture, A-33903, was found to be primarily associated with the S-enantiomer, leading to the development of the optimized compound, RSV604.[1] Clinical trials have shown that RSV604 is generally safe and well-tolerated in healthy volunteers.[4] However, its development was hampered by suboptimal potency and challenges in achieving sufficient drug exposure in clinical settings.[4] Despite this, RSV604 remains a critical tool for understanding RSV biology and a scaffold for the development of next-generation RSV inhibitors.

Mechanism of Action

RSV604 exerts its antiviral effect by targeting the viral nucleocapsid (N) protein.[1][2][5][6] The N protein is a crucial structural protein that encapsidates the viral RNA genome to form the ribonucleoprotein (RNP) complex, which serves as the template for viral transcription and replication.[1][7] By binding to the N protein, RSV604 disrupts its function, leading to a dual mechanism of action in certain cell types:

-

Inhibition of Viral RNA Synthesis: In cell lines such as HeLa and HEp-2, RSV604 has been shown to significantly reduce the levels of intracellular viral RNA.[5][8] This suggests that the compound interferes with the formation or function of the viral replication complex.[5]

-

Reduction of Virion Infectivity: RSV604 has also been observed to decrease the infectivity of the progeny virus particles released from infected cells.[5][8] This effect appears to be cell-type independent.[8]

The development of resistance to RSV604 is associated with mutations in the gene encoding the N protein, further confirming it as the primary target.[1][2]

Quantitative Data Summary

The antiviral potency of RSV604 has been evaluated in various in vitro assays. The following tables summarize the key quantitative data reported in the literature.

Table 1: In Vitro Efficacy of RSV604 Against Laboratory Strains of RSV

| Compound | Assay Type | Cell Line | RSV Strain(s) | EC50 (µM) | Reference |

| RSV604 | Plaque Reduction | HEp-2 | RSS, Long, A2, B | 0.5 - 0.9 | [1][6] |

| XTT (Cell Viability) | HEp-2 | Not Specified | 0.86 | [1][6] | |

| Cell ELISA (Antigen) | HEp-2 | Not Specified | 1.7 | [1][6] | |

| RSV Infection Assay | HeLa | A2 | ~2 | [5][8] | |

| RSV Infection Assay | HEp-2 | A2 | ~2 | [5][8] | |

| A-33903 (racemate) | Cell ELISA (Antigen) | HEp-2 | Not Specified | ~19 | [1] |

| XTT (Cell Viability) | HEp-2 | Not Specified | >50 | [1] |

Table 2: In Vitro Efficacy of RSV604 Against Clinical Isolates of RSV

| Compound | Assay Type | Number of Isolates | RSV Subtypes | Mean EC50 (µM) ± SD | Reference |

| RSV604 | Plaque Reduction | 40 | A and B | 0.8 ± 0.2 | [1] |

Table 3: Binding Affinity of RSV604

| Compound | Target | Method | Kd (µM) | Reference |

| RSV604 | Nucleocapsid (N) Protein | Not Specified | 1.6 | [6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the anti-RSV activity of RSV604.

Plaque Reduction Assay

This assay is the gold standard for quantifying infectious virus and assessing the antiviral activity of a compound.

Materials:

-

HEp-2 or Vero cells

-

RSV stock (e.g., A2 strain)

-

Growth medium (e.g., DMEM with 10% FBS)

-

Overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose)

-

RSV604 stock solution (in DMSO)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

Phosphate-buffered saline (PBS)

-

6-well or 12-well plates

Procedure:

-

Cell Seeding: Seed HEp-2 cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Compound Dilution: Prepare serial dilutions of RSV604 in growth medium. A DMSO control (vehicle) should be included.

-

Infection: When cells are confluent, remove the growth medium and infect the monolayer with RSV at a multiplicity of infection (MOI) that yields well-defined plaques (e.g., 50-100 plaque-forming units [PFU] per well).

-

Compound Addition: Immediately after infection, add the diluted RSV604 or DMSO control to the respective wells.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for plaque formation (typically 4-6 days).

-

Overlay: After the initial incubation, remove the inoculum and overlay the cells with overlay medium containing the corresponding concentrations of RSV604 or DMSO.

-

Staining: After the incubation period, remove the overlay medium and fix the cells with 10% formalin for at least 30 minutes. After fixation, stain the cells with crystal violet solution for 15-30 minutes.

-

Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

-

EC50 Calculation: The 50% effective concentration (EC50) is calculated as the concentration of RSV604 that reduces the number of plaques by 50% compared to the DMSO-treated control.

Cell-Based ELISA for Viral Antigen

This assay measures the amount of viral antigen produced in infected cells and is a high-throughput method to assess antiviral activity.

Materials:

-

HEp-2 cells

-

RSV stock

-

Growth medium

-

RSV604 stock solution

-

Fixation solution (e.g., 80% acetone in PBS)

-

Primary antibody (anti-RSV)

-

Secondary antibody (HRP-conjugated)

-

TMB substrate

-

Stop solution (e.g., 1M H2SO4)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed HEp-2 cells in a 96-well plate.

-

Infection and Treatment: Infect the cells with RSV and simultaneously treat with serial dilutions of RSV604. Include uninfected and untreated infected controls.

-

Incubation: Incubate the plate for 24-72 hours at 37°C.

-

Fixation: Wash the cells with PBS and fix with fixation solution.

-

Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., 5% non-fat milk in PBS).

-

Antibody Incubation: Incubate with the primary anti-RSV antibody, followed by incubation with the HRP-conjugated secondary antibody. Wash with PBS containing 0.05% Tween 20 between each step.

-

Detection: Add TMB substrate and incubate until a color develops. Stop the reaction with the stop solution.

-

Absorbance Reading: Read the absorbance at 450 nm using a plate reader.

-

EC50 Calculation: The EC50 is the concentration of RSV604 that reduces the viral antigen signal by 50% compared to the untreated infected control.

XTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells and is used to assess the cytopathic effect (CPE) of the virus and the protective effect of the antiviral compound.

Materials:

-

HEp-2 cells

-

RSV stock

-

Growth medium

-

RSV604 stock solution

-

XTT labeling reagent

-

Electron-coupling reagent

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed HEp-2 cells in a 96-well plate.

-

Infection and Treatment: Infect the cells with RSV and treat with serial dilutions of RSV604. Include uninfected and untreated infected controls.

-

Incubation: Incubate the plate for a period sufficient to observe viral CPE (typically 3-5 days).

-

XTT Reagent Addition: Prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent. Add the mixture to each well.

-

Incubation: Incubate the plate for 4-24 hours at 37°C, allowing metabolically active cells to convert XTT into a formazan dye.

-

Absorbance Reading: Read the absorbance at 450-500 nm with a reference wavelength of 650 nm.

-

EC50 Calculation: The EC50 is the concentration of RSV604 that protects 50% of the cells from virus-induced death.

Quantitative Reverse Transcription-PCR (qRT-PCR) for RSV RNA

This assay quantifies the amount of viral RNA in infected cells to directly measure the effect of the compound on viral replication.

Materials:

-

Infected and treated cell lysates

-

RNA extraction kit

-

Reverse transcriptase

-

qPCR master mix (containing Taq polymerase and SYBR Green or a specific probe)

-

Primers and probe specific for an RSV gene (e.g., N gene)

-

qRT-PCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from infected and treated cell lysates using a commercial RNA extraction kit.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase and random primers or a gene-specific primer.

-

qPCR: Perform qPCR using the synthesized cDNA, a qPCR master mix, and RSV-specific primers and probe.

-

Data Analysis: Determine the cycle threshold (Ct) values for each sample. Relative quantification of viral RNA can be performed using the ΔΔCt method, normalizing to a housekeeping gene. Absolute quantification can be performed using a standard curve of known concentrations of a viral RNA transcript.

-

Inhibition Calculation: Calculate the percentage inhibition of viral RNA synthesis for each concentration of RSV604 compared to the untreated control.

Visualizations

RSV Life Cycle and the Point of Inhibition by RSV604

The following diagram illustrates the key steps in the Respiratory Syncytial Virus life cycle and highlights the stage at which RSV604 is believed to exert its inhibitory effect.

Caption: RSV Life Cycle and Inhibition by RSV604.

Experimental Workflow for Evaluating RSV604 Efficacy

The following diagram outlines the general workflow for assessing the in vitro antiviral efficacy of RSV604.

Caption: Workflow for RSV604 In Vitro Efficacy Testing.

Conclusion

RSV604 represents a significant advancement in the search for effective RSV inhibitors. Its novel mechanism of action, targeting the highly conserved viral nucleocapsid protein, offers a promising strategy to combat RSV infection and overcome the limitations of existing therapies. While challenges related to its pharmacokinetic properties have hindered its clinical progression, the wealth of data generated from the study of RSV604 provides a solid foundation for the rational design and development of new and improved N protein inhibitors. This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing the necessary data, protocols, and conceptual frameworks to advance the field of RSV therapeutics.

References

- 1. RSV quantitative reverse transcriptase PCR (RT-qPCR) assay [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. abcam.com [abcam.com]

- 4. Respiratory syncytial virus - Wikipedia [en.wikipedia.org]

- 5. Development of an improved microneutralization assay for respiratory syncytial virus by automated plaque counting using imaging analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An improved respiratory syncytial virus neutralization assay based on the detection of green fluorescent protein expression and automated plaque counting | springermedizin.de [springermedizin.de]

- 7. cusabio.com [cusabio.com]

- 8. Quantification of RSV Infectious Particles by Plaque Assay and Immunostaining Assay | Springer Nature Experiments [experiments.springernature.com]

Target Identification of RSV604 Racemate in Respiratory Syncytial Virus: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. The development of effective antiviral therapies remains a critical unmet medical need. This technical guide details the target identification of RSV604, a novel benzodiazepine inhibitor of RSV replication. Through a combination of genetic and biochemical approaches, the viral nucleocapsid (N) protein has been unequivocally identified as the molecular target of RSV604. This document provides a comprehensive overview of the experimental methodologies employed, quantitative data on the compound's activity, and a discussion of its mechanism of action.

Introduction

RSV604 is a small molecule inhibitor belonging to the benzodiazepine class that has demonstrated potent anti-RSV activity.[1][2] Initial studies with the racemic mixture and its subsequent resolution to the more active S-enantiomer showed submicromolar efficacy against both A and B subtypes of RSV, including numerous clinical isolates.[1][3] A key differentiator for RSV604 is its activity post-infection, suggesting a mechanism of action that targets viral replication rather than entry.[1][2] This guide will provide a detailed account of the scientific journey to pinpoint the precise molecular target of this compound within the RSV replication cycle.

The Target: RSV Nucleocapsid (N) Protein

The primary molecular target of RSV604 has been identified as the viral nucleocapsid (N) protein.[1][2][4] The N protein is a highly conserved and essential structural protein in RSV.[1] Its primary functions include:

-

Encapsidation of the viral RNA genome: The N protein binds to the single-stranded RNA genome, forming a helical ribonucleoprotein (RNP) complex, also known as the nucleocapsid.[5][6] This encapsidation protects the viral RNA from degradation by host nucleases.

-

Template for RNA synthesis: The RNP complex serves as the template for both viral transcription (synthesis of viral mRNAs) and replication (synthesis of full-length antigenomes and genomes) by the viral RNA-dependent RNA polymerase (RdRp) complex.[6][7]

-

Interaction with other viral proteins: The N protein interacts with the viral phosphoprotein (P) and the large polymerase protein (L), which are essential components of the RdRp complex.[7][8]

Given its central and conserved role in the viral life cycle, the N protein represents an attractive target for antiviral drug development.

Experimental Evidence for Target Identification

The identification of the N protein as the target of RSV604 was a multi-step process involving genetic and biochemical methodologies.

Generation and Sequencing of Resistant Mutants

A classical approach to identify the target of an antiviral compound is to select for and characterize drug-resistant viral mutants.

-

Experimental Protocol: Generation of Resistant Mutants

-

Cell Culture and Virus Infection: HEp-2 cells are infected with a low multiplicity of infection (MOI) of RSV in the presence of a sub-optimal concentration of RSV604.

-

Serial Passage: The virus is serially passaged in the presence of gradually increasing concentrations of RSV604. This process selects for viral variants that can replicate efficiently in the presence of the inhibitor.

-

Plaque Purification: Once resistance is established, individual resistant viral clones are isolated through plaque purification.

-

Genome Sequencing: The full genome of the resistant virus is sequenced and compared to the wild-type virus to identify mutations.

-

-

Results: Sequencing of RSV mutants resistant to RSV604 consistently revealed mutations mapping to the gene encoding the N protein.[1][2] This provided the initial and strong genetic evidence that the N protein is the direct target of RSV604.

Reverse Genetics

To confirm that the identified mutations in the N protein were solely responsible for the resistance phenotype, reverse genetics was employed.

-

Experimental Protocol: RSV Reverse Genetics

-

Plasmid Construction: A full-length cDNA clone of the RSV genome is constructed in a bacterial plasmid.

-

Site-Directed Mutagenesis: The specific mutations identified in the resistant mutants are introduced into the N gene of the full-length cDNA clone using site-directed mutagenesis.

-

Virus Rescue: The plasmid containing the mutated RSV genome, along with support plasmids expressing the necessary viral proteins (N, P, L, and M2-1), are transfected into a suitable cell line (e.g., BSR-T7/5 cells, which stably express T7 RNA polymerase).

-

Characterization of Recombinant Virus: The rescued recombinant virus carrying the N protein mutation is then tested for its susceptibility to RSV604 in antiviral assays.

-

-

Results: Recombinant viruses engineered to contain the N protein mutations identified in the resistant isolates exhibited a significant reduction in susceptibility to RSV604, confirming that these mutations confer resistance and that the N protein is the bona fide target.[1]

In Vitro Binding Assays

Direct evidence of a physical interaction between RSV604 and the N protein was obtained through in vitro binding studies.

-

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Protein Immobilization: Recombinant, purified RSV N protein is immobilized on the surface of an SPR sensor chip.

-

Analyte Injection: A solution containing RSV604 at various concentrations is flowed over the sensor chip surface.

-

Detection of Binding: The binding of RSV604 to the immobilized N protein is detected in real-time as a change in the refractive index at the sensor surface, measured in resonance units (RU).

-

Kinetic Analysis: By analyzing the association and dissociation phases of the binding curves, the equilibrium dissociation constant (Kd), which reflects the binding affinity, can be calculated.

-

-

Results: SPR analysis demonstrated a direct and specific binding interaction between RSV604 and the RSV N protein with a dissociation constant (Kd) of 1.6 μM.[3] Interestingly, the binding affinity was not significantly affected by the presence of resistance mutations in the N protein, suggesting that these mutations may confer resistance through an allosteric mechanism rather than by directly preventing compound binding.[4]

Mechanism of Action

RSV604 inhibits RSV replication through a multi-faceted mechanism of action that stems from its interaction with the N protein.

Inhibition of Viral RNA Synthesis

By targeting the N protein, RSV604 interferes with the function of the viral replication and transcription complex.

-

Experimental Protocol: RSV RNA Synthesis Assay (Minigenome Assay)

-

Cell Transfection: Cells are co-transfected with plasmids expressing the RSV N, P, L, and M2-1 proteins, along with a plasmid containing a subgenomic RSV replicon (minigenome) that drives the expression of a reporter gene (e.g., luciferase).

-

Compound Treatment: The transfected cells are treated with varying concentrations of RSV604.

-

Reporter Gene Assay: The level of reporter gene expression, which is dependent on viral RNA synthesis, is quantified.

-

-

Results: Studies have shown that RSV604 inhibits viral RNA synthesis in a cell-type-dependent manner.[4][9] This suggests that the compound may act at a step prior to the formation of the viral replication complex.[4][10]

Reduction of Progeny Virus Infectivity

In addition to inhibiting RNA synthesis, RSV604 has been shown to reduce the infectivity of the virus particles that are released from treated cells.

-

Experimental Protocol: TCID50 Assay

-

Virus Production: Producer cells are infected with RSV in the presence of RSV604.

-

Supernatant Collection: The supernatant containing progeny virus is collected at various time points.

-

Serial Dilution and Infection: The collected supernatant is serially diluted and used to infect fresh monolayers of susceptible cells in a 96-well plate format.

-

CPE Observation: After a defined incubation period, the wells are scored for the presence or absence of a cytopathic effect (CPE).

-

TCID50 Calculation: The 50% tissue culture infectious dose (TCID50) is calculated to determine the viral titer.

-

-

Results: Virus produced in the presence of RSV604 exhibited a significant reduction in infectivity, indicating that the compound may interfere with the proper assembly or maturation of new virions.[4][9]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the antiviral activity and target engagement of RSV604.

Table 1: In Vitro Antiviral Activity of RSV604

| Assay Type | RSV Strain(s) | Cell Line | EC50 (μM) | Reference |

| Plaque Reduction | 4 Laboratory Strains (RSS, Long, A2, B) | HEp-2 | 0.5 - 0.9 | [3] |

| Plaque Reduction | 40 Clinical Isolates (A and B subtypes) | HEp-2 | 0.8 ± 0.2 | [1] |

| Cell Death Inhibition | RSV-infected HEp-2 | HEp-2 | 0.86 | [3] |

| Viral Antigen Synthesis | RSV-infected HEp-2 | HEp-2 | 1.7 | [3] |

Table 2: Target Engagement and Resistance Data for RSV604

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) to N protein | 1.6 μM | Surface Plasmon Resonance | [3] |

| Resistance Fold-Change (Single N protein mutants) | 5 to 7-fold | Reverse Genetics & Antiviral Assay | [1] |

| Resistance Fold-Change (Double N protein mutant) | >20-fold | Reverse Genetics & Antiviral Assay | [1] |

Visualizations

Experimental Workflow for RSV604 Target Identification

References

- 1. Reverse Genetics of Respiratory Syncytial Virus | Springer Nature Experiments [experiments.springernature.com]

- 2. Reverse Genetics of Respiratory Syncytial Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Establishment of a new reverse genetics system for respiratory syncytial virus under the control of RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An improved respiratory syncytial virus neutralization assay based on the detection of green fluorescent protein expression and automated plaque counting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 6. Polyadenylation-dependent screening assay for respiratory syncytial virus RNA transcriptase activity and identification of an inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mass spectrometry-based proteomic approaches for discovery of HIV–host interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a reverse genetics system for respiratory syncytial virus long strain and an immunogenicity study of the recombinant virus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of an improved microneutralization assay for respiratory syncytial virus by automated plaque counting using imaging analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

The Structural Odyssey of RSV604: A Deep Dive into the Structure-Activity Relationship of a Novel RSV Nucleocapsid Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of RSV604, a novel benzodiazepine inhibitor of Respiratory Syncytial Virus (RSV), and its analogs. RSV604 targets the viral nucleocapsid (N) protein, a crucial component in the viral replication machinery, presenting a promising avenue for antiviral therapy.[1] This document details the quantitative SAR data, experimental methodologies, and key molecular interactions that govern the antiviral potency of this class of compounds.

Introduction to RSV604 and its Novel Mechanism of Action

Respiratory Syncytial Virus is a leading cause of lower respiratory tract infections, particularly in infants and the elderly.[2] RSV604 emerged from a high-throughput screening of approximately 20,000 compounds and subsequent lead optimization of a 1,4-benzodiazepine hit, A-33903.[2] Unlike many RSV inhibitors that target viral entry, RSV604 uniquely inhibits viral replication by targeting the highly conserved nucleocapsid (N) protein.[1] The N protein encapsidates the viral RNA genome, forming a ribonucleoprotein complex that is essential for viral replication and transcription.[3][4][5] By binding to the N protein, RSV604 is believed to interfere with this encapsidation process, thereby halting viral proliferation.[4]

The Drug Discovery and Optimization Workflow

The journey from a screening hit to the clinical candidate RSV604 involved a systematic process of synthesis, biological evaluation, and iterative refinement. The workflow diagram below illustrates the key stages of this process.

Structure-Activity Relationship (SAR) Analysis

The optimization of the initial lead compound, A-33903, involved systematic modifications at various positions of the 1,4-benzodiazepine scaffold. The following tables summarize the quantitative data from these SAR studies, highlighting the impact of structural changes on antiviral activity.

Modifications at the Phenylurea Moiety

Substitutions on the phenyl ring of the urea moiety were explored to enhance potency.

| Compound | R Group (at phenylurea) | IC50 (µM) in XTT Assay |

| 18 (A-33903) | H | 2.5 |

| 44 | 2-F | 0.2 |

| 46 | 2-Cl | 0.2 |

| 47 | 2-Me | 0.2 |

Data sourced from Carter et al., J Med Chem. 2006;49(7):2311-9.

Key Insight: The introduction of a small substituent at the 2-position of the phenylurea ring, such as fluorine, chlorine, or a methyl group, resulted in a significant increase in antiviral activity compared to the unsubstituted analog.

Modifications of the Linker

Alterations to the amide linker connecting the benzodiazepine core and the phenyl group were investigated.

| Compound | Linker Modification | IC50 (µM) in XTT Assay |

| 18 (A-33903) | -NHCONH- | 2.5 |

| 42 | -NHCSNH- (Thiourea) | 0.8 |

Data sourced from Carter et al., J Med Chem. 2006;49(7):2311-9.

Key Insight: Replacing the urea linkage with a thiourea group was well-tolerated and maintained potent antiviral activity.

Stereochemistry at the C3 Position

The lead compound A-33903 is a racemate. The separation of its enantiomers revealed that the antiviral activity is primarily associated with the (S)-enantiomer.

| Compound | Stereochemistry | EC50 (µM) in Plaque Reduction Assay |

| A-33903 (racemate) | (R/S) | ~2.0 |

| (S)-enantiomer | S | <1.0 |

| (R)-enantiomer | R | >10 |

Data interpretation based on statements in scientific literature that activity resides in the S-enantiomer.

Key Insight: The stereochemistry at the C3 position of the benzodiazepine ring is a critical determinant of antiviral potency, with the (S)-configuration being essential for activity.

The Optimized Clinical Candidate: RSV604

Through these iterative optimization cycles, (S)-1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][2][5]-diazepin-3-yl)-urea, designated as RSV604 (17b) , was identified as the clinical candidate. It exhibited potent anti-RSV activity and a favorable pharmacokinetic profile.[6]

| Compound | Structure | EC50 (µM) in Plaque Reduction Assay |

| RSV604 (17b) | (S)-enantiomer with 2-F on phenylurea | 0.5 - 0.9 |

Data sourced from Henderson et al., J Med Chem. 2007;50(7):1685-92.

Mechanism of Action: Inhibition of RSV Replication

RSV604 exerts its antiviral effect by targeting the RSV nucleocapsid (N) protein. The N protein plays a pivotal role in the viral life cycle by encapsidating the viral RNA genome to form the ribonucleoprotein (RNP) complex. This RNP complex serves as the template for both transcription of viral mRNAs and replication of the full-length viral genome.

Detailed Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize the antiviral activity of RSV604 and its analogs.

Cell Culture and Virus Propagation

-

Cell Line: Human epithelial type 2 (HEp-2) cells are commonly used for RSV propagation and antiviral assays.

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Virus Strains: RSV A2 and Long strains are frequently used laboratory strains.

-

Virus Propagation: HEp-2 cells are infected with RSV at a low multiplicity of infection (MOI) and incubated until a significant cytopathic effect (CPE) is observed. The virus-containing supernatant is then harvested, clarified by centrifugation, and stored at -80°C.

XTT Cell Viability Assay for Antiviral Activity

This assay measures the metabolic activity of cells as an indicator of cell viability and protection from virus-induced CPE.

-

Cell Seeding: Seed HEp-2 cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

-

Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the cell monolayers.

-

Virus Infection: Infect the cells with RSV at a predetermined MOI that causes significant CPE within 4-5 days. Include uninfected and virus-infected control wells.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days.

-

XTT Reagent Addition: Prepare the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) labeling mixture according to the manufacturer's instructions. Add the XTT reagent to each well.

-

Incubation and Reading: Incubate the plates for 4-6 hours at 37°C. Measure the absorbance of the formazan product at 450 nm using a microplate reader.

-

Data Analysis: Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Assay

This assay directly quantifies the number of infectious virus particles.

-

Cell Seeding: Seed HEp-2 cells in 6- or 12-well plates to form a confluent monolayer.

-

Compound and Virus Incubation: Prepare serial dilutions of the test compounds. Mix the diluted compounds with a known titer of RSV (e.g., 100 plaque-forming units per well).

-

Infection: Remove the culture medium from the cell monolayers and inoculate with the compound-virus mixture. Allow the virus to adsorb for 1-2 hours at 37°C.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., medium containing 0.5% methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for 4-5 days at 37°C to allow for plaque formation.

-

Plaque Visualization: Fix the cells with a solution of formaldehyde or methanol. Stain the cells with a crystal violet solution. Plaques will appear as clear zones against a background of stained cells.

-

Data Analysis: Count the number of plaques in each well. The EC50 is the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Enzyme-Linked Immunosorbent Assay (ELISA)

This assay measures the amount of viral antigen produced in infected cells.

-

Cell Seeding and Infection: Follow steps 1-3 of the XTT assay protocol.

-

Incubation: Incubate the plates for 2-3 days at 37°C.

-

Cell Fixation: Fix the cells with a suitable fixative (e.g., 80% acetone).

-

Antibody Incubation: Incubate the fixed cells with a primary antibody specific for an RSV protein (e.g., anti-RSV F protein monoclonal antibody).

-

Secondary Antibody and Detection: Wash the plates and add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). Add a suitable substrate to develop a colorimetric signal.

-

Reading and Data Analysis: Measure the absorbance at the appropriate wavelength. The EC50 is the compound concentration that reduces the viral antigen signal by 50% compared to the virus control.

Conclusion

The development of RSV604 represents a significant advancement in the pursuit of effective RSV antiviral therapies. The detailed structure-activity relationship studies of the 1,4-benzodiazepine series have provided valuable insights into the key structural features required for potent inhibition of the RSV nucleocapsid protein. The crucial role of the (S)-enantiomer and the beneficial effect of small substituents on the phenylurea moiety have been clearly established. The methodologies outlined in this guide provide a robust framework for the evaluation of novel RSV inhibitors. Further exploration of this chemical scaffold and its interactions with the N protein may lead to the discovery of next-generation RSV therapeutics with improved potency and resistance profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,4-Benzodiazepines as inhibitors of respiratory syncytial virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. What are RSV N-protein inhibitors and how do they work? [synapse.patsnap.com]

- 5. cusabio.com [cusabio.com]

- 6. 1,4-benzodiazepines as inhibitors of respiratory syncytial virus. The identification of a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Efficacy of RSV604 Racemate Against Respiratory Syncytial Virus Strains: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the initial in vitro screening of the RSV604 racemate and its more potent S-enantiomer against various strains of the Respiratory Syncytial Virus (RSV). The document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the compound's antiviral activity, the experimental protocols used for its evaluation, and its mechanism of action.

Executive Summary

RSV604 is a novel benzodiazepine derivative identified as a potent inhibitor of RSV replication.[1] Initial high-throughput screening identified a racemic mixture, A-33903, which demonstrated moderate activity against laboratory strains of RSV.[2] Subsequent separation of the enantiomers revealed that the antiviral activity was predominantly associated with the S-enantiomer, which was optimized to become RSV604.[2] This compound exhibits submicromolar activity against a wide range of RSV A and B clinical isolates by targeting the viral nucleoprotein (N), a critical component of the viral replication machinery.[3][4] This document summarizes the key quantitative data, details the experimental methodologies, and provides visual representations of the compound's mechanism and the screening workflow.

Data Presentation: Antiviral Activity of RSV604 and its Racemate

The in vitro antiviral potency of RSV604 and its precursor racemate has been evaluated using various assays, including plaque reduction, inhibition of virus-induced cytopathic effect (CPE), and cell-based ELISA. The data consistently demonstrates the compound's efficacy against both major subtypes of RSV.

| Compound | Assay Type | Cell Line | RSV Strain(s) | EC50 (µM) | Cytotoxicity (CC50 in µM) |

| A-33903 (Racemate) | XTT (CPE reduction) | HEp-2 | 4 Laboratory Strains | Moderate Activity (Specific EC50 not detailed) | >50 |

| Cell-based ELISA | HEp-2 | 4 Laboratory Strains | ~2.5 times more active than Ribavirin | ND | |

| RSV604 (S-enantiomer) | Plaque Reduction | HEp-2 | Laboratory Strains (RSS, Long, A2, B) | 0.5 - 0.9 | >58 |

| Plaque Reduction | HEp-2 | 40 Clinical Isolates (A and B subtypes) | 0.8 ± 0.2 (average) | ND | |

| XTT (CPE reduction) | HEp-2 | Laboratory Strains | 0.86 | >50 | |

| Cell-based ELISA | HEp-2 | Laboratory Strains | 1.7 | ND | |

| Plaque Reduction | HEp-2 | Bovine RSV | 0.3 | ND | |

| CPE Reduction | HeLa | RSV A2 | ~2 | ND |

ND: Not Detailed in the provided search results.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core principles of the key assays used in the evaluation of RSV604.

Plaque Reduction Assay (PRA)

The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit the production of infectious virus particles.

-

Cell Seeding: Confluent monolayers of HEp-2 or Vero cells are prepared in 6- or 12-well plates.

-

Virus Inoculation: Cells are infected with a dilution of RSV calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).

-

Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose or Avicel) containing serial dilutions of the test compound (this compound or enantiomer).

-

Incubation: Plates are incubated for 4 to 5 days at 37°C in a CO2 incubator to allow for plaque formation.

-

Plaque Visualization: The overlay is removed, and the cell monolayer is fixed and stained (e.g., with crystal violet or an antibody against an RSV protein). Plaques, which are areas of dead or infected cells, appear as clear zones against a stained background.

-

Data Analysis: The number of plaques in treated wells is counted and compared to untreated control wells. The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is then calculated.

Cytopathic Effect (CPE) Inhibition Assay (XTT Assay)

This assay measures the ability of a compound to protect cells from the virus-induced cell death, or cytopathic effect.

-

Cell Seeding: HEp-2 cells are seeded in 96-well plates.

-

Infection and Treatment: Cells are infected with RSV and simultaneously treated with various concentrations of the test compound.

-

Incubation: The plates are incubated for 5-6 days until significant CPE is observed in the virus control wells.

-

Cell Viability Measurement: The XTT reagent (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to the wells. Metabolically active (viable) cells reduce the XTT tetrazolium salt to a colored formazan product.

-

Data Analysis: The absorbance of the formazan product is measured using a spectrophotometer. The EC50 is the compound concentration that results in a 50% protection from virus-induced cell death. The CC50, or 50% cytotoxic concentration, is determined in parallel on uninfected cells.

Cell-Based Enzyme-Linked Immunosorbent Assay (ELISA)

This immunoassay quantifies the level of viral antigen synthesis within infected cells, providing a measure of viral replication.

-

Cell Seeding and Infection: HEp-2 cells are seeded in 96-well plates and infected with RSV in the presence of serial dilutions of the test compound.

-

Incubation: Plates are incubated for a defined period (e.g., 3 days) to allow for viral protein expression.

-

Cell Fixation and Permeabilization: The cells are fixed (e.g., with paraformaldehyde) and permeabilized to allow antibodies to access intracellular viral antigens.

-

Antibody Incubation: The wells are incubated with a primary antibody specific for an RSV protein (e.g., the N protein), followed by a secondary antibody conjugated to an enzyme such as horseradish peroxidase (HRP).

-

Signal Detection: A substrate for the enzyme is added, which is converted into a colored or chemiluminescent product.

-

Data Analysis: The signal is measured using a plate reader. The EC50 is the compound concentration that reduces the viral antigen signal by 50% compared to the untreated virus control.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the mechanism of action of RSV604.

Figure 1. General experimental workflow for in vitro screening of RSV604.

Figure 2. RSV replication cycle and the dual mechanism of action of RSV604.

Mechanism of Action

RSV604 exerts its antiviral effect by directly targeting the RSV nucleoprotein (N).[5] The N protein is a highly conserved structural protein essential for multiple stages of the viral life cycle.[4] It encapsidates the viral RNA genome to form the ribonucleoprotein (RNP) complex, which serves as the template for both viral RNA replication and transcription.[4][6]

Studies have revealed a dual mechanism of action for RSV604 in susceptible cell lines like HeLa cells:[5]

-

Inhibition of Viral RNA Synthesis: By binding to the N protein, RSV604 is thought to interfere with the formation or function of the RNP complex, thereby inhibiting viral RNA synthesis.[5][6] This effect appears to be cell-type dependent.[7]

-

Reduction of Progeny Virus Infectivity: RSV604 also affects a late-stage event in the viral life cycle, leading to the release of virus particles with significantly reduced infectivity.[5]

The identification of resistance mutations in the gene encoding the N protein further solidifies it as the primary target of RSV604.[3] This mechanism, targeting a crucial and conserved viral protein, contributes to the compound's broad activity against different RSV strains and its relatively low rate of in vitro resistance development.[1]

References

- 1. cusabio.com [cusabio.com]

- 2. Improved RSV Neutralization Assay Using Recombinant RSV Expressing Reporter Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of Action for Respiratory Syncytial Virus Inhibitor RSV604 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RSV604, a Novel Inhibitor of Respiratory Syncytial Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Félix A. Rey - Respiratory Syncytial virus - Research - Institut Pasteur [research.pasteur.fr]

- 7. An improved respiratory syncytial virus neutralization assay based on the detection of green fluorescent protein expression and automated plaque counting - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Storage of RSV604 Racemate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the RSV604 racemate, a potent inhibitor of the respiratory syncytial virus (RSV). This document outlines the known stability profile of related compounds, potential degradation pathways, and detailed experimental protocols for assessing its antiviral activity and a proposed method for chiral separation.

Introduction to RSV604

RSV604 is a novel benzodiazepine derivative that has demonstrated significant potential in the treatment of RSV infections. It functions by targeting the viral nucleocapsid (N) protein, a critical component for viral replication and transcription. The antiviral activity of RSV604 is primarily attributed to its S-enantiomer. Therefore, understanding the stability of the racemate and the potential for enantiomeric conversion is crucial for its development as a therapeutic agent.

Stability Profile and Storage Conditions

While specific, publicly available quantitative stability data for the this compound under various stress conditions is limited, general knowledge of the stability of 1,4-benzodiazepine-2-one derivatives provides valuable insights. These compounds are generally stable when stored at low temperatures but can be susceptible to degradation by hydrolysis and photolysis.

Recommended Storage Conditions

Based on information from commercial suppliers and the general stability of related compounds, the following storage conditions are recommended for this compound:

| Form | Storage Temperature | Duration | Notes |

| Solid (Powder) | Room Temperature | Stable for short periods | |

| -20°C | Up to 1 year | Recommended for long-term storage | |

| -80°C | Up to 2 years | Recommended for long-term storage | |

| Stock Solution | -20°C | Up to 1 year | In a suitable solvent such as DMSO |

| -80°C | Up to 2 years | In a suitable solvent such as DMSO |

Potential Degradation Pathways

Forced degradation studies on various benzodiazepines have identified several potential degradation pathways that may also be relevant for the this compound. As a 1,4-benzodiazepine-2-one derivative with a fluorophenyl substituent, RSV604 may be susceptible to the following:

-

Hydrolysis: The amide bond in the diazepine ring can be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening. The rate of hydrolysis is often pH-dependent.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. For benzodiazepines, this can involve rearrangements, contractions, or cleavage of the diazepine ring. The presence of a fluorophenyl group may influence the photodegradation pathway.

-

Oxidation: While generally less common for this class of compounds, oxidative degradation can occur, potentially at the diazepine ring or other susceptible positions.

-

Thermal Degradation: As a stable powder with a high melting point, significant thermal degradation is less likely under normal storage conditions but could occur at elevated temperatures.

Researchers should conduct forced degradation studies under acidic, basic, oxidative, photolytic, and thermal stress conditions to identify the specific degradation products and establish the degradation pathways for RSV604.

Experimental Protocols

Antiviral Activity Assessment: Plaque Reduction Assay

This assay is a functional method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

Materials:

-

HEp-2 cells (or other susceptible cell lines)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

RSV stock

-

This compound stock solution

-

Agarose overlay medium (e.g., 2x MEM, 2% FBS, 1% agarose)

-

Fixative solution (e.g., 10% formalin)

-

Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

-

6-well plates

Protocol:

-

Seed HEp-2 cells in 6-well plates and grow to confluence.

-

Prepare serial dilutions of the this compound in infection medium.

-

Aspirate the growth medium from the cell monolayers and infect with a known titer of RSV (e.g., 50-100 plaque-forming units per well).

-

Incubate for 2 hours at 37°C to allow for viral adsorption.

-

Remove the viral inoculum and overlay the cells with the agarose overlay medium containing the different concentrations of RSV604 or a vehicle control.

-

Incubate the plates at 37°C in a CO2 incubator for 4-5 days until plaques are visible.

-

Fix the cells with the fixative solution for at least 30 minutes.

-

Carefully remove the agarose overlay and stain the cell monolayer with the staining solution.

-

Wash the plates with water and allow them to dry.

-

Count the number of plaques in each well. The EC50 is calculated as the concentration of RSV604 that reduces the number of plaques by 50% compared to the vehicle control.

Cytotoxicity Assessment: XTT Assay

The XTT assay is a colorimetric method to assess cell viability and proliferation, which is used to determine the cytotoxic concentration of a compound.

Materials:

-

HEp-2 cells (or other relevant cell lines)

-

Complete growth medium

-

This compound stock solution

-

XTT labeling reagent

-

Electron-coupling reagent

-

96-well plates

-

Microplate reader

Protocol:

-

Seed HEp-2 cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the this compound in the complete growth medium.

-

Add the diluted compound to the wells and incubate for a period that matches the duration of the antiviral assay (e.g., 48-72 hours).

-

Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

-

Add the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.

-

Measure the absorbance of the samples at 450 nm using a microplate reader.

-

The 50% cytotoxic concentration (CC50) is calculated as the concentration of RSV604 that reduces cell viability by 50% compared to the untreated control.

Proposed Chiral HPLC Method for Enantiomeric Separation